molecular formula C14H21N3O4 B4741041 N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide

N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4741041
M. Wt: 295.33 g/mol
InChI Key: KERGYICXYAUTHB-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide is an organic compound with a complex structure It is characterized by the presence of a diethylaminoethyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-chloro-N,N-diethylethanamine under basic conditions to introduce the diethylaminoethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products

    Reduction: The major product is N-[2-(diethylamino)ethyl]-4-methoxy-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide exerts its effects depends on its specific application:

    Pharmacological Action: It may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Biological Interactions: The compound can interact with cellular components, affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide can be compared to other similar compounds such as:

    N-[2-(diethylamino)ethyl]-4-methoxy-3-aminobenzamide: This compound is a reduced form of the original, with an amino group instead of a nitro group.

    N-[2-(diethylamino)ethyl]-4-methoxybenzamide: This compound lacks the nitro group, which may result in different chemical and biological properties.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-4-16(5-2)9-8-15-14(18)11-6-7-13(21-3)12(10-11)17(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERGYICXYAUTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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